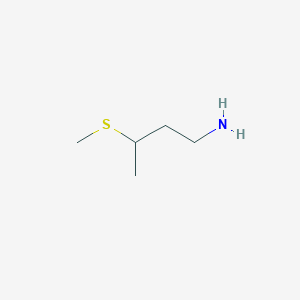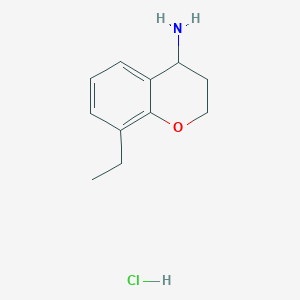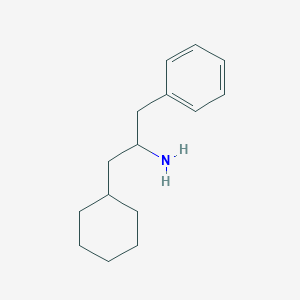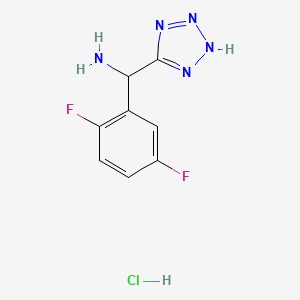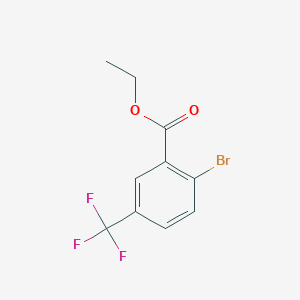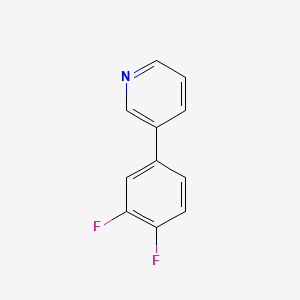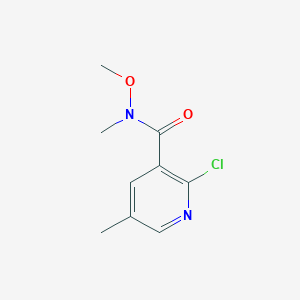![molecular formula C9H17N3O2 B1421035 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1219827-73-2](/img/structure/B1421035.png)
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide
説明
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound with the empirical formula C9H16N2O3 . It is a solid substance . The compound is part of a class of chemicals known as heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide can be represented by the SMILES string O=C(C1)N(CCN©C)CC1C(O)=O . The InChI representation is 1S/C9H16N2O3/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12/h7H,3-6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide is a solid substance . Its molecular weight is 200.23 g/mol . The compound does not have a flash point, indicating that it is not flammable under normal conditions .科学的研究の応用
Stimuli-Responsive Polymersomes
- Scientific Field: Polymer Science
- Application Summary: PDMAEMA is used to create stimuli-responsive polymersomes, which are vesicles formed by a polymeric double layer . These polymersomes are being studied as potential drug delivery systems or nanoreactors .
- Methods of Application: Two diblock copolymers of PDMAEMA and polystyrene were synthesized via RAFT . The properties of these polymersomes, including their response to changes in pH and temperature, were then studied .
- Results: The polymersomes were found to have a hydrophilic inner core and a diameter of around 80 nm . They demonstrated dual stimulus-response to pH and temperature, making them potential platforms for gene delivery and nanoreactors .
Self-Assembly of Random Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: PDMAEMA is used in the synthesis of random copolymers that exhibit stimuli-responsive self-assembly behavior .
- Methods of Application: PDMAEMA copolymers of different DMAEMA mass compositions were synthesized through RAFT polymerization . The self-assembly behavior of these copolymers was then studied in response to changes in pH and temperature .
- Results: The copolymers demonstrated moderate response to changes in pH, temperature, and ionic strength . The self-assembly behavior of these copolymers could potentially be used in various applications, including drug delivery systems .
Gene Delivery Systems
- Scientific Field: Biomedical Science
- Application Summary: PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules like DNA and RNA, making them useful for gene delivery .
- Methods of Application: PDMAEMA is synthesized and then used to form complexes with DNA or RNA .
- Results: The ability of PDMAEMA to form complexes with DNA and RNA has led to its use in gene delivery systems .
Elucidating the Structure of PDMAEMA
- Scientific Field: Polymer Chemistry
- Application Summary: PDMAEMA is used for a wide range of applications, often involving the synthesis of block copolymers . An in-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP) is reported, with a focus on end group analysis .
- Methods of Application: The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction . Detailed characterization by MALDI-TOF MS further provided insightful information about the chain end fidelity .
- Results: Termination by disproportionation was found to be the main mechanism for the loss of active chain ends . The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA .
Drug Delivery Systems for Diclofenac Sodium
- Scientific Field: Biomedical Science
- Application Summary: PDMAEMA and polyacrylamide (PAAm)-based interpenetrating polymer networks (IPNs) with different compositions are used as diclofenac sodium delivery systems .
- Methods of Application: The IPNs were shown to possess phase-separated structures at the nano level, as revealed by SEM and TM-DSC . The swelling behavior of these novel materials was studied, and the inclusion of the charged IPN component (PDMAEMA) has changed the water molecules type diffusion from Fickian to non-Fickian .
- Results: Loading efficiency of diclofenac sodium and diclofenac sodium content in the polymer network was evaluated, and in vitro drug release experiments were carried out in order to estimate the ability of the obtained IPNs to control the release of the water-soluble drug .
Various Applications in pH Responsive Polymer Systems
- Scientific Field: Polymer Science
- Application Summary: The unique properties of pH responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
- Methods of Application: The methods of application vary depending on the specific application. For example, in drug delivery, the polymer can be used to encapsulate the drug and release it in response to changes in pH .
- Results: The results also vary depending on the specific application. For example, in drug delivery, the polymer can effectively release the drug in response to changes in pH .
Elucidating the Structure of PDMAEMA
- Scientific Field: Polymer Chemistry
- Application Summary: PDMAEMA is used for a wide range of applications, often involving the synthesis of block copolymers . An in-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP) is reported, with a focus on end group analysis .
- Methods of Application: The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction . Detailed characterization by MALDI-TOF MS further provided insightful information about the chain end fidelity .
- Results: Termination by disproportionation was found to be the main mechanism for the loss of active chain ends . The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA .
Drug Delivery Systems for Diclofenac Sodium
- Scientific Field: Biomedical Science
- Application Summary: PDMAEMA and polyacrylamide (PAAm)-based interpenetrating polymer networks (IPNs) with different compositions are used as diclofenac sodium delivery systems .
- Methods of Application: The IPNs were shown to possess phase-separated structures at the nano level, as revealed by SEM and TM-DSC . The swelling behavior of these novel materials was studied, and the inclusion of the charged IPN component (PDMAEMA) has changed the water molecules type diffusion from Fickian to non-Fickian .
- Results: Loading efficiency of diclofenac sodium and diclofenac sodium content in the polymer network was evaluated, and in vitro drug release experiments were carried out in order to estimate the ability of the obtained IPNs to control the release of the water-soluble drug .
Various Applications in pH Responsive Polymer Systems
- Scientific Field: Polymer Science
- Application Summary: The unique properties of pH responsive polymer systems make them very useful in various applications such as drug delivery, gene delivery, sensors, surfaces, membranes, and chromatography .
- Methods of Application: The methods of application vary depending on the specific application. For example, in drug delivery, the polymer can be used to encapsulate the drug and release it in response to changes in pH .
- Results: The results also vary depending on the specific application. For example, in drug delivery, the polymer can effectively release the drug in response to changes in pH .
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-11(2)3-4-12-6-7(9(10)14)5-8(12)13/h7H,3-6H2,1-2H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYYVPUCSMVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



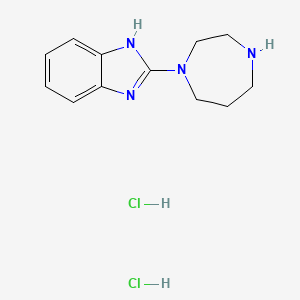
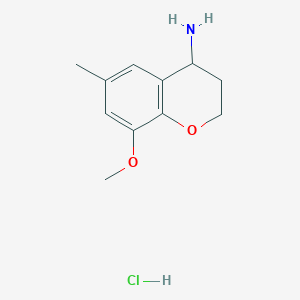
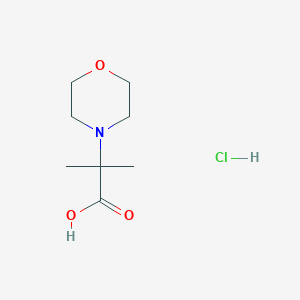
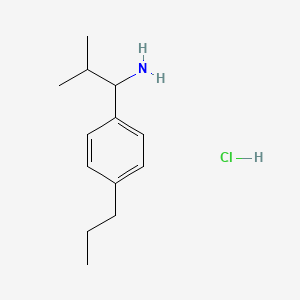
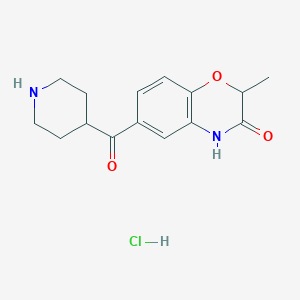
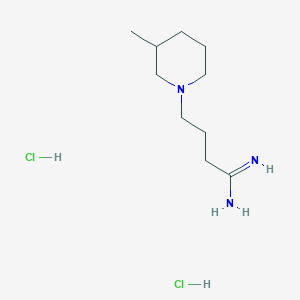
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
